Rifampicin-d8 Eliminates Matrix Effects in Human Plasma: RSD <5% Across Six Individual Donors
In a validated LC-MS/MS method for rifampicin quantification in human plasma, Rifampicin-d8 was employed as the internal standard. The method demonstrated a relative matrix effect with a coefficient of variation (CV) of less than 5% across quality control (QC) samples prepared from six individual plasma donors, confirming the absence of significant ion suppression or enhancement [1]. In contrast, when IS correction was omitted, the CV increased to as high as 13.34%, underscoring the critical role of the deuterated IS in mitigating inter-individual matrix variability [1].
| Evidence Dimension | Relative Matrix Effect (CV%) at 750 μg/L QC Level |
|---|---|
| Target Compound Data | 2.97% (with Rifampicin-d8 IS correction) |
| Comparator Or Baseline | 13.34% (without IS correction) |
| Quantified Difference | 4.5-fold reduction in CV |
| Conditions | Human plasma samples from six individual donors; QC samples prepared at 750 μg/L; analysis by LC-MS/MS with electrospray ionization in positive mode. |
Why This Matters
For procurement, this evidence confirms that Rifampicin-d8 is essential for achieving FDA/EMA-compliant precision in therapeutic drug monitoring and pharmacokinetic studies, where matrix effects from diverse patient populations can otherwise compromise data integrity.
- [1] Temova Rakuša, Ž., et al. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. International Journal of Analytical Chemistry, vol. 2019, Article ID 4848236, 2019. DOI: 10.1155/2019/4848236. View Source
